4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-2-piperazinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as CPP and is synthesized through a specific method that involves the reaction of 3-chlorophenylacetic acid with phenylpropanoic acid. CPP has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Mechanism of Action
The mechanism of action of CPP is not fully understood. However, it is believed to act as a dopamine D1 receptor agonist and a serotonin 5-HT1A receptor partial agonist. These actions are thought to contribute to CPP's antipsychotic, anxiolytic, and antidepressant properties.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects. It has been demonstrated to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. Furthermore, CPP has been shown to modulate the activity of various neurotransmitter systems, including the glutamatergic and GABAergic systems.
Advantages and Limitations for Lab Experiments
CPP has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high level of purity. Furthermore, CPP has been extensively studied, and its effects are well-characterized. However, one limitation of CPP is that it has a relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
For research include investigating its potential use in treating drug addiction and withdrawal symptoms, further investigation into its mechanism of action, and its long-term effects.
Synthesis Methods
The synthesis of CPP involves the reaction of 3-chlorophenylacetic acid with phenylpropanoic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under high temperature and pressure. The resulting product is then treated with piperazine to form CPP.
Scientific Research Applications
CPP has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, anxiolytic, and antidepressant properties. CPP has also been investigated for its potential use in treating drug addiction and withdrawal symptoms. Furthermore, CPP has been studied for its ability to improve cognitive function and memory.
properties
IUPAC Name |
4-[3-(3-chlorophenyl)-3-phenylpropanoyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-16-8-4-7-15(11-16)17(14-5-2-1-3-6-14)12-19(24)22-10-9-21-18(23)13-22/h1-8,11,17H,9-10,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGBRKJDNHOLGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CC(C2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.